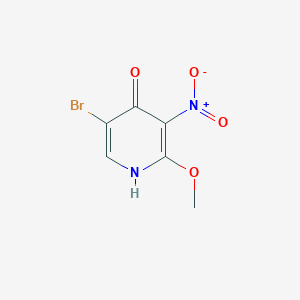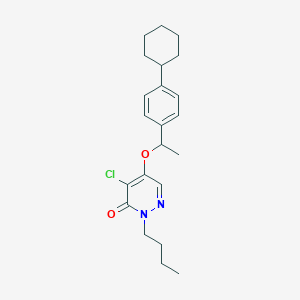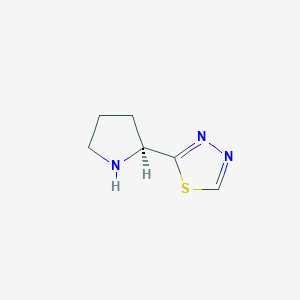![molecular formula C8H9N3O B13099562 2-(Methoxymethyl)imidazo[1,2-A]pyrimidine](/img/structure/B13099562.png)
2-(Methoxymethyl)imidazo[1,2-A]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethyl)imidazo[1,2-A]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyrimidine ring, with a methoxymethyl group attached to the second position of the imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)imidazo[1,2-A]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-A]pyrimidine core. The methoxymethyl group can be introduced through subsequent functionalization reactions.
For example, a typical synthetic route may involve the following steps:
Condensation Reaction: 2-aminopyrimidine is reacted with an aldehyde (such as formaldehyde) in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under basic conditions to form the imidazo[1,2-A]pyrimidine core.
Functionalization: The resulting imidazo[1,2-A]pyrimidine is then reacted with methoxymethyl chloride in the presence of a base (such as sodium hydride) to introduce the methoxymethyl group at the second position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. The key steps include the preparation of starting materials, the condensation and cyclization reactions, and the final functionalization to introduce the methoxymethyl group. Reaction conditions are optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxymethyl)imidazo[1,2-A]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation can yield N-oxides.
- Reduction can produce reduced imidazo[1,2-A]pyrimidine derivatives.
- Substitution can result in the replacement of the methoxymethyl group with other functional groups.
Aplicaciones Científicas De Investigación
2-(Methoxymethyl)imidazo[1,2-A]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, antiviral, and anticancer properties.
Biological Research: It is used as a probe to study various biological processes and molecular interactions.
Chemical Biology: The compound is employed in chemical biology to investigate enzyme mechanisms and protein-ligand interactions.
Material Science: It is explored for its potential use in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Methoxymethyl)imidazo[1,2-A]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, thereby exerting antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylimidazo[1,2-A]pyridine: Similar in structure but with a methyl group instead of a methoxymethyl group.
Imidazo[1,2-A]pyrimidine: The parent compound without any substituents.
2-Aminoimidazo[1,2-A]pyrimidine: Contains an amino group at the second position.
Uniqueness
2-(Methoxymethyl)imidazo[1,2-A]pyrimidine is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable scaffold for drug development and other scientific research applications.
Propiedades
Fórmula molecular |
C8H9N3O |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
2-(methoxymethyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H9N3O/c1-12-6-7-5-11-4-2-3-9-8(11)10-7/h2-5H,6H2,1H3 |
Clave InChI |
FHFRZAZBLVBCQS-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CN2C=CC=NC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Thiazolo[4,5-d]pyrimidine-2,7-diamine hydrate](/img/structure/B13099493.png)
![methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate](/img/structure/B13099497.png)

![tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13099510.png)


![5-(3-Fluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13099517.png)
![3-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione](/img/structure/B13099528.png)





